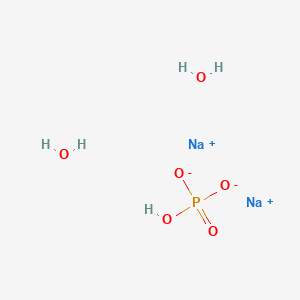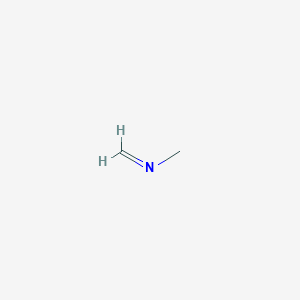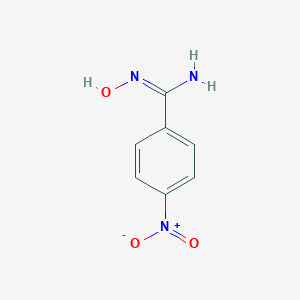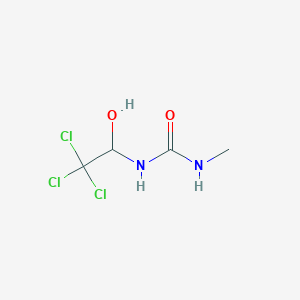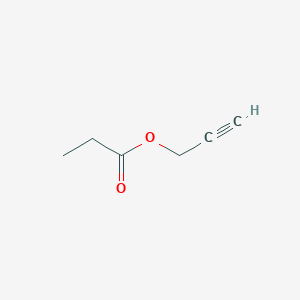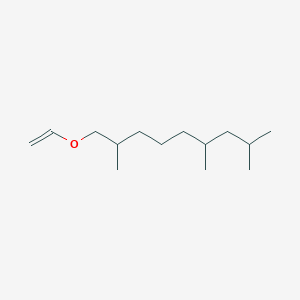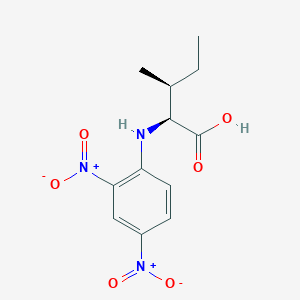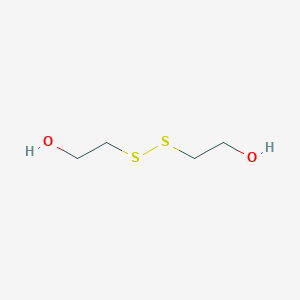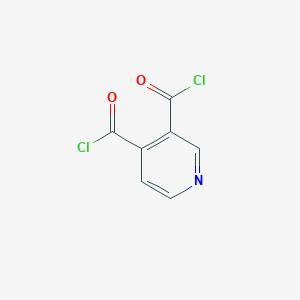
3,4-Pyridinedicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Pyridinedicarbonyl dichloride (PDC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PDC is a versatile compound that can be used in the synthesis of various materials, including polymers, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
3,4-Pyridinedicarbonyl dichloride has been extensively studied for its potential applications in various fields. One of the most significant applications of 3,4-Pyridinedicarbonyl dichloride is in the synthesis of polymers. 3,4-Pyridinedicarbonyl dichloride can be used as a monomer in the synthesis of poly(pyridine-2,5-diyl) and poly(pyridine-2,6-diyl) polymers, which have potential applications in electronic devices and optoelectronics.
3,4-Pyridinedicarbonyl dichloride has also been studied for its potential applications in the pharmaceutical industry. 3,4-Pyridinedicarbonyl dichloride can be used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs. 3,4-Pyridinedicarbonyl dichloride has also been shown to have antimicrobial properties and can be used as a disinfectant.
Mécanisme D'action
The mechanism of action of 3,4-Pyridinedicarbonyl dichloride is not fully understood. However, it is believed that 3,4-Pyridinedicarbonyl dichloride acts as a nucleophile and reacts with various electrophilic compounds. 3,4-Pyridinedicarbonyl dichloride can also act as a catalyst in various reactions, including the synthesis of polymers.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-Pyridinedicarbonyl dichloride have not been extensively studied. However, it has been shown to have antimicrobial properties and can be used as a disinfectant. 3,4-Pyridinedicarbonyl dichloride has also been shown to have potential applications in the treatment of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-Pyridinedicarbonyl dichloride is its versatility. 3,4-Pyridinedicarbonyl dichloride can be used in the synthesis of various materials, including polymers and pharmaceuticals. 3,4-Pyridinedicarbonyl dichloride is also relatively easy to synthesize and can be carried out on a large scale.
However, there are also some limitations to the use of 3,4-Pyridinedicarbonyl dichloride in lab experiments. 3,4-Pyridinedicarbonyl dichloride can be highly reactive and can react with various compounds, making it difficult to control reactions. 3,4-Pyridinedicarbonyl dichloride can also be toxic and should be handled with care.
Orientations Futures
There are many future directions for the use of 3,4-Pyridinedicarbonyl dichloride in various fields. One potential direction is the use of 3,4-Pyridinedicarbonyl dichloride in the synthesis of new materials with unique properties. 3,4-Pyridinedicarbonyl dichloride can also be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Another future direction is the study of the mechanism of action of 3,4-Pyridinedicarbonyl dichloride. Further research is needed to fully understand the biochemical and physiological effects of 3,4-Pyridinedicarbonyl dichloride.
Conclusion:
In conclusion, 3,4-Pyridinedicarbonyl dichloride is a versatile compound that has potential applications in various fields, including the synthesis of polymers and pharmaceuticals. 3,4-Pyridinedicarbonyl dichloride is relatively easy to synthesize and can be carried out on a large scale. However, there are also some limitations to the use of 3,4-Pyridinedicarbonyl dichloride in lab experiments, including its reactivity and toxicity. Further research is needed to fully understand the mechanism of action and potential applications of 3,4-Pyridinedicarbonyl dichloride.
Méthodes De Synthèse
3,4-Pyridinedicarbonyl dichloride can be synthesized by reacting 3,4-pyridinedicarboxylic acid with thionyl chloride. The reaction takes place in the presence of a catalyst, such as dimethylformamide (DMF), and yields 3,4-Pyridinedicarbonyl dichloride as a white crystalline solid. The synthesis of 3,4-Pyridinedicarbonyl dichloride is a relatively simple process and can be carried out on a large scale.
Propriétés
IUPAC Name |
pyridine-3,4-dicarbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAQNXMBCJOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444003 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1889-02-7 |
Source


|
| Record name | 3,4-PYRIDINEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)
